molecular formula C20H20BrN3O3 B14797171 N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide

N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide

Cat. No.: B14797171
M. Wt: 430.3 g/mol
InChI Key: BVFPSTVDNCXZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a brominated indole moiety and a phenoxyacetohydrazide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide typically involves multiple steps. One common method starts with the bromination of indole to form 5-bromo-2-oxo-1,2-dihydro-3H-indole. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of this hydrazide with 2-(2-(butan-2-yl)phenoxy)acetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like recrystallization or chromatography may be employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(3E)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide

Uniqueness

Compared to similar compounds, N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide is unique due to its specific substitution pattern on the indole ring and the presence of the butan-2-yl group. These structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20BrN3O3

Molecular Weight

430.3 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-butan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H20BrN3O3/c1-3-12(2)14-6-4-5-7-17(14)27-11-18(25)23-24-19-15-10-13(21)8-9-16(15)22-20(19)26/h4-10,12,22,26H,3,11H2,1-2H3

InChI Key

BVFPSTVDNCXZAP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.